molecular formula C7H10N2S B15255198 4-(But-3-en-1-yl)-1,3-thiazol-2-amine

4-(But-3-en-1-yl)-1,3-thiazol-2-amine

Cat. No.: B15255198
M. Wt: 154.24 g/mol
InChI Key: FEQCTDNTMCLHGZ-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a but-3-en-1-yl group attached to the thiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen functionalities. For instance, the reaction of 3-buten-1-amine with a thioamide under acidic or basic conditions can yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the thiazole ring.

Scientific Research Applications

4-(But-3-en-1-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The but-3-en-1-yl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(But-3-en-1-yl)-1,3-thiazole: Lacks the amine group, which can affect its reactivity and applications.

    4-(But-3-en-1-yl)-1,3-oxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties.

    4-(But-3-en-1-yl)-1,3-imidazole: Contains two nitrogen atoms in the ring, which can influence its biological activity.

Uniqueness

4-(But-3-en-1-yl)-1,3-thiazol-2-amine is unique due to the presence of both sulfur and nitrogen in the thiazole ring, combined with the but-3-en-1-yl group

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

4-but-3-enyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2S/c1-2-3-4-6-5-10-7(8)9-6/h2,5H,1,3-4H2,(H2,8,9)

InChI Key

FEQCTDNTMCLHGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CSC(=N1)N

Origin of Product

United States

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